2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone
Overview
Description
2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone is a chemical compound known for its versatile applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound features a piperazine ring substituted with a chloroethanone group and an o-tolyl group, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone typically involves the reaction of 4-o-tolylpiperazine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, which can further undergo various transformations.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted piperazines, alcohol derivatives, and various functionalized compounds that can serve as intermediates in further synthetic processes .
Scientific Research Applications
2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Drug Discovery: The compound is used in the development of new therapeutic agents, including potential treatments for neurological disorders.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone involves its interaction with various molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the piperazine ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)piperazine: Similar structure but lacks the chloroethanone group.
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness: 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone is unique due to the presence of both the chloroethanone and o-tolyl groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPIBOBZYTYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406296 | |
Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60121-79-1 | |
Record name | 2-Chloro-1-[4-(2-methylphenyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60121-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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